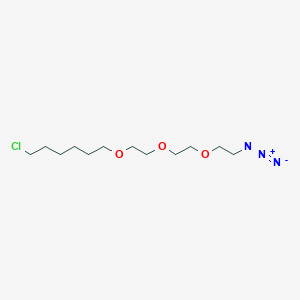

Azido-PEG3-C6-Cl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C12H24ClN3O3 |

|---|---|

分子量 |

293.79 g/mol |

IUPAC名 |

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-chlorohexane |

InChI |

InChI=1S/C12H24ClN3O3/c13-5-3-1-2-4-7-17-9-11-19-12-10-18-8-6-15-16-14/h1-12H2 |

InChIキー |

LRKXYBSEUKVYAX-UHFFFAOYSA-N |

正規SMILES |

C(CCCCl)CCOCCOCCOCCN=[N+]=[N-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-C6-Cl: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-C6-Cl is a versatile, heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and advanced drug development. Its unique architecture, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive chloroalkane moiety, enables the covalent linkage of distinct molecular entities with precision and control. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental considerations for its use in the synthesis of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Properties and Data

This compound, systematically named 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane, is a well-defined chemical entity that serves as a molecular bridge.[1] The key to its functionality lies in its two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1625717-44-3 | [1] |

| Molecular Formula | C₁₂H₂₄ClN₃O₃ | [1] |

| Molecular Weight | 293.79 g/mol | [1] |

| Exact Mass | 293.1506 | [1] |

| Purity | Typically ≥95% (as determined by NMR and LC-MS) | |

| Appearance | Colorless to light yellow oil or liquid | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | |

| Storage Conditions | Store at -20°C for long-term stability |

Key Applications and Reactivity

The bifunctional nature of this compound underpins its utility in modern chemical biology and drug discovery. The molecule possesses two orthogonal reactive sites: a terminal azide and an alkyl chloride.

Click Chemistry via the Azide Group

The terminal azide (N₃) group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This allows for the straightforward and robust conjugation of this compound to molecules containing a compatible functional group, most commonly an alkyne. Two primary forms of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), and is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Nucleophilic Substitution at the Chloroalkane Terminus

The terminal hexyl chloride (-C₆-Cl) provides a reactive site for nucleophilic substitution reactions. This functionality is commonly used to attach the linker to proteins, small molecules, or other substrates containing nucleophilic groups such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). The reaction results in the formation of a stable covalent bond and the displacement of the chloride ion.

Experimental Protocols

The following are representative protocols for the application of this compound in the synthesis of a PROTAC. These protocols are based on established methodologies for similar heterobifunctional linkers and should be optimized for specific substrates and applications.

Protocol 1: Nucleophilic Substitution of a Target Ligand onto this compound

Objective: To conjugate a target protein ligand containing a primary amine (Ligand-T-NH₂) to the chloroalkane end of the linker.

Materials:

-

This compound

-

Ligand-T-NH₂

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

LC-MS for reaction monitoring

Methodology:

-

Dissolve Ligand-T-NH₂ (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (1.2 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to act as a non-nucleophilic base to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at 50-60°C for 12-24 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Purify the product, Azido-PEG3-C6-Ligand-T, by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

Objective: To conjugate a DBCO-functionalized E3 ligase ligand (DBCO-Ligand-E) to the azide-functionalized intermediate from Protocol 1.

Materials:

-

Azido-PEG3-C6-Ligand-T (from Protocol 1)

-

DBCO-Ligand-E

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting column or HPLC for purification

Methodology:

-

Dissolve Azido-PEG3-C6-Ligand-T (1 equivalent) in a minimal amount of DMSO.

-

Dissolve DBCO-Ligand-E (1.5 equivalents) in DMSO.

-

In a suitable reaction vessel, add the Azido-PEG3-C6-Ligand-T solution to PBS.

-

Add the DBCO-Ligand-E solution to the reaction vessel. The final DMSO concentration should ideally be below 10% (v/v).

-

Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. For less reactive substrates, the incubation time can be extended.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule using a spin desalting column for larger biomolecules or reverse-phase HPLC for small molecules.

-

Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

References

The Strategic Role of Azido-PEG3-C6-Cl in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a paradigm shift from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules are masterfully designed to co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained significant prominence. This technical guide provides an in-depth exploration of a specific and versatile PEGylated linker, Azido-PEG3-C6-Cl , and its pivotal role in the synthesis and optimization of potent and selective protein degraders.

Core Principles of this compound as a PROTAC Linker

This compound is a heterobifunctional linker that offers a unique combination of features making it an invaluable tool for PROTAC development. Its structure consists of a three-unit polyethylene glycol (PEG3) chain flanked by an azide group at one end and a six-carbon alkyl chain (C6) terminating in a chlorine atom at the other.

-

The PEG3 Core: The polyethylene glycol component imparts several advantageous properties to the PROTAC molecule. PEG is hydrophilic, which can significantly enhance the aqueous solubility of often large and hydrophobic PROTACs, a crucial factor for their bioavailability and clinical utility.[1] Furthermore, the flexibility of the PEG chain can be critical for enabling the optimal orientation of the two ligands for the formation of a stable and productive ternary complex.[2] The length of the PEG linker is a key parameter to optimize, as it directly impacts the distance between the POI and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[3]

-

The Azide (N3) Functionality: The azide group is a versatile chemical handle for "click chemistry," one of the most efficient and widely used methods for bioconjugation.[4][5] Specifically, the azide group can readily participate in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a terminal alkyne to form a stable triazole ring. This reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular and efficient synthesis of PROTAC libraries. Alternatively, the azide can react with strained alkynes, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction that is particularly useful for conjugations in biological systems.

-

The Chloro-Hexyl (C6-Cl) Chain: The six-carbon alkyl chain terminating in a chlorine atom provides a reactive site for nucleophilic substitution. This allows for the covalent attachment of the other ligand, typically one containing a nucleophilic group such as an amine or a thiol. The C6 alkyl chain also contributes to the overall length and flexibility of the linker.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

| PROTAC (Hypothetical) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4-Degrader-PEG1 | PEG1 | 250 | 75 | HeLa |

| BRD4-Degrader-PEG2 | PEG2 | 80 | 92 | HeLa |

| BRD4-Degrader-PEG3 | PEG3 | 35 | 98 | HeLa |

| BRD4-Degrader-PEG4 | PEG4 | 95 | 90 | HeLa |

| BRD4-Degrader-PEG5 | PEG5 | 210 | 80 | HeLa |

Note: This data is illustrative and serves to demonstrate the general principle of linker length optimization. Actual DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, ligands, and cell line used.

The data clearly indicates that the length of the PEG linker has a profound impact on the potency (DC50) and efficacy (Dmax) of the PROTAC. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where the ubiquitin cannot be efficiently transferred to the target protein. In this illustrative example, the PROTAC with a PEG3 linker demonstrates the optimal degradation of BRD4.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound, and for the evaluation of its degradation efficacy.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1-alkyne as the BRD4 ligand and pomalidomide as the Cereblon (CRBN) E3 ligase ligand, connected via the this compound linker.

Step 1: Conjugation of Pomalidomide to the this compound Linker

-

Materials:

-

Pomalidomide

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve pomalidomide (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 80 °C and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate, Pomalidomide-linker-azide, by flash column chromatography on silica gel.

-

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Pomalidomide-linker-azide (from Step 1)

-

JQ1-alkyne

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

Solvent mixture (e.g., DMSO/water or t-BuOH/water)

-

-

Procedure:

-

Dissolve Pomalidomide-linker-azide (1.0 equivalent) and JQ1-alkyne (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) and TBTA (0.1 equivalents) in the reaction solvent.

-

Degas the main reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate/TBTA solution.

-

Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Determination of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

-

Materials:

-

Cell line expressing the target protein (e.g., HeLa, HEK293T)

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and action.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: Simplified BRD4 signaling pathway leading to c-Myc expression.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the development of PROTACs. Its unique combination of a hydrophilic and flexible PEG core, a "clickable" azide handle, and a reactive chloro-alkyl chain provides a powerful platform for the modular and efficient synthesis of protein degraders. The ability to systematically vary the linker length by incorporating PEG units is a critical aspect of optimizing PROTAC efficacy. While the "trial and error" approach to linker design is still prevalent, a more rational, structure-guided approach is emerging. The continued development and application of well-defined linkers like this compound, coupled with advances in structural biology and computational modeling, will undoubtedly accelerate the discovery of novel and potent PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG3-C6-Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-C6-Cl, a heterobifunctional linker commonly utilized in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in research and drug development.

Molecular Profile

This compound is comprised of three key functional components: a terminal azide group for click chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and a six-carbon alkyl chloride (C6-Cl) chain for nucleophilic substitution reactions.[3]

-

IUPAC Name: 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane[4]

-

Molecular Formula: C₁₂H₂₄ClN₃O₃[4]

-

Molecular Weight: 293.79 g/mol

Solubility Profile

The solubility of this compound is dictated by the balance between its hydrophilic PEG chain and its more hydrophobic C6 alkyl chain. The polyethylene glycol component generally enhances solubility in aqueous media and polar organic solvents. While specific quantitative solubility data for this compound is not widely published, a qualitative summary based on the properties of its constituent parts and related molecules is presented below.

| Solvent Type | Solvent Examples | Expected Solubility |

| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | PEGs are known to be very soluble in water and aqueous buffers. The hydrophilic PEG spacer in this compound is expected to confer good solubility in aqueous solutions. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | PEG linkers are generally soluble in solvents like DMF and DMSO. These are recommended as solvents for creating stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | PEG linkers show solubility in these solvents. However, caution is advised when using halogenated solvents with azides due to the potential for forming explosive diazidomethane or triazidomethane. |

| Alcohols | Ethanol, Methanol | PEGs are soluble in ethanol. |

| Ethers | Diethyl ether | PEG itself is generally not soluble in ether. |

Stability Profile

The stability of this compound is a function of its three main components: the azide group, the PEG spacer, and the chloroalkane moiety.

Azide Group Stability

Organic azides are energetic compounds and must be handled with care. However, the stability of an organic azide is significantly influenced by its structure.

-

Structural Considerations: The stability of organic azides can be assessed by the carbon-to-nitrogen (C/N) ratio and the "Rule of Six". For this compound (C₁₂H₂₄ClN₃O₃), the C/N ratio is 12/3 = 4. A C/N ratio greater than 3 suggests that the compound is relatively safe to handle. Similarly, the "Rule of Six," which recommends at least six carbon atoms per energetic group, is satisfied, indicating sufficient dilution of the azide moiety to render it relatively safe.

-

Chemical Incompatibilities: Azides should not be mixed with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Contact with metals should also be avoided to prevent the formation of unstable metal azides. Metal spatulas should not be used for handling.

-

Environmental Factors: Organic azides can be sensitive to heat, light, and shock, which can cause decomposition.

Chloroalkane Group Stability

The terminal hexyl chloride group is susceptible to nucleophilic substitution reactions.

-

Hydrolysis: The C-Cl bond can undergo hydrolysis to form the corresponding alcohol. This reaction is generally slow for primary alkyl chlorides in neutral water but is significantly accelerated under basic (alkaline) conditions due to the higher concentration of the stronger hydroxide nucleophile. The hydrolysis of alkyl halides with water typically proceeds through an Sₙ1 mechanism. Mild acidic conditions are less detrimental to the stability of the chloroalkane group compared to basic conditions.

-

Reaction with Nucleophiles: Buffer components containing nucleophilic species, such as primary or secondary amines (e.g., Tris buffer), could potentially react with the chloroalkane, although this reactivity is expected to be low at neutral pH.

PEG Spacer Stability

The ether linkages within the polyethylene glycol chain are generally stable under most conditions. However, they can be susceptible to oxidative metabolism in biological systems.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of the molecule.

| Condition | Recommendation |

| Solid Form | Store in a dry, dark environment. For short-term storage (days to weeks), 0 - 4 °C is suitable. For long-term storage (months to years), -20 °C is recommended. |

| Stock Solution | Prepare stock solutions in anhydrous organic solvents such as DMSO or DMF. Store these solutions at -20°C or -80°C. Stock solutions of similar PEG-azide linkers stored at -80°C are stable for up to 6 months. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

The following are generalized protocols for determining the solubility and assessing the stability of this compound. Researchers should adapt these methods based on their specific experimental needs and available equipment.

Protocol for Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely used shake-flask method, which is considered reliable for measuring equilibrium solubility.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS buffer)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.

-

Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Assessment in Aqueous Buffer

This protocol outlines a method to assess the hydrolytic stability of the chloroalkane group.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

-

Thermostated incubator or water bath

-

HPLC system with a suitable column (e.g., C18)

-

Vials

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

In separate vials, dilute the stock solution with the different pH buffers to a final working concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

-

Prepare a "time zero" (T₀) sample by immediately quenching the reaction (e.g., by acidification or dilution in mobile phase) and analyzing it by HPLC.

-

Incubate the remaining vials at a constant temperature (e.g., 37 °C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction, and analyze by HPLC.

-

Monitor the degradation of the parent compound (this compound) by measuring the decrease in its peak area over time. The appearance of a new peak corresponding to the hydrolyzed product (with a hydroxyl group instead of chlorine) can also be monitored.

-

Plot the percentage of the remaining parent compound versus time for each pH condition to determine the stability profile.

Visualized Workflows and Pathways

Logical Workflow for Physicochemical Characterization

References

An In-depth Technical Guide to the Core Features of the PEG Spacer in Azido-PEG3-C6-Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of the polyethylene glycol (PEG) spacer within the heterobifunctional linker, Azido-PEG3-C6-Cl. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a versatile chemical tool designed for the precise linkage of two molecular entities. Its structure comprises three key components: a terminal azide group for bioorthogonal "click" chemistry, a discrete three-unit polyethylene glycol (PEG3) spacer, and a six-carbon alkyl chain (C6) terminating in a chloro (Cl) group for nucleophilic substitution reactions.

Physicochemical and Technical Data

The fundamental properties of this compound are summarized below, providing essential data for its application in chemical synthesis and bioconjugation.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane | [1] |

| CAS Number | 1625717-44-3 | [1][2] |

| Molecular Formula | C12H24ClN3O3 | [1] |

| Molecular Weight | 293.79 g/mol | [1] |

| Appearance | To be determined (often a colorless to light yellow liquid) | |

| Purity | Typically >98% | |

| Solubility | Specific quantitative data in a range of solvents is not readily available in published literature. Supplier information indicates high solubility in DMSO. For aqueous solutions, a co-solvent system is often required. | |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | |

| Shelf Life | >2 years if stored properly. |

Key Features of the PEG3 Spacer

The central PEG3 spacer is a critical component that imparts several beneficial properties to the linker and the resulting conjugate.

| Feature | Description |

| Hydrophilicity | The repeating ethylene oxide units of the PEG chain are highly hydrophilic, which can significantly increase the aqueous solubility of hydrophobic molecules it is conjugated to. |

| Biocompatibility | PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications. |

| Flexibility | The rotatable C-O bonds in the PEG backbone provide conformational flexibility, which can be crucial for allowing the linked molecules to adopt optimal orientations for biological interactions. |

| Defined Length | As a discrete PEG (dPEG) linker, the PEG3 spacer has a precise length and molecular weight, which ensures the synthesis of homogenous conjugates with consistent properties. |

| "Stealth" Properties | The PEG chain can create a hydration shell around the conjugate, which can help to reduce non-specific protein binding and recognition by the immune system, potentially prolonging circulation time. |

Role of the PEG Spacer in PROTACs and ADCs

The properties of the PEG3 spacer are particularly advantageous in the design of complex therapeutics like PROTACs and ADCs.

In PROTACs, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG spacer are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for target protein ubiquitination and subsequent degradation. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex.

In ADCs, the PEG linker can be used to attach a cytotoxic payload to an antibody. The hydrophilicity of the PEG spacer can help to mitigate the hydrophobicity of the payload, improving the solubility and stability of the ADC and potentially allowing for a higher drug-to-antibody ratio (DAR).

Experimental Protocols

The following are representative protocols for the key reactions involving the functional groups of this compound. These protocols may require optimization for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to a molecule containing a terminal alkyne.

Materials:

-

This compound functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Appropriate solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare a solution of CuSO₄ and the copper ligand in the reaction solvent.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate/ligand solution.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.

-

The final product should be purified by a suitable method, such as flash column chromatography or preparative HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide terminus to a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

-

This compound functionalized molecule

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Appropriate solvent (e.g., DMSO, PBS)

Procedure:

-

Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the chosen solvent.

-

Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified directly by a suitable method, such as HPLC or size-exclusion chromatography.

Protocol 3: Nucleophilic Substitution with the Chloroalkane

This protocol describes the conjugation of the chloroalkane terminus to a molecule containing a nucleophilic group, such as a thiol or a phenol.

Materials:

-

This compound

-

Molecule containing a nucleophilic group (e.g., a thiol or phenol)

-

A non-nucleophilic base (e.g., potassium carbonate or DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

-

Dissolve the nucleophilic molecule in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.

-

Add a solution of this compound (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture.

-

The reaction may be stirred at room temperature or heated (e.g., to 60-80°C) to drive the reaction to completion. Reaction times can vary from 4 to 24 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

The crude product should be purified by a suitable method, such as flash column chromatography.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

References

An In-depth Technical Guide to the Applications of Azide and Chloro Moieties in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental biological research.[1][2] The choice of reactive moieties for this molecular coupling is critical, demanding high specificity, efficiency, and biocompatibility. Among the diverse chemical toolkit available, azide and chloro functionalities have emerged as powerful and versatile handles for bioconjugation.

The azide group, being small, stable, and virtually absent in biological systems, is a key player in bioorthogonal chemistry.[3] Its reactivity is primarily exploited in "click chemistry" reactions, such as the Staudinger ligation and azide-alkyne cycloadditions, which offer rapid and high-yielding conjugations under physiological conditions.[3][4] These methods have revolutionized the field, allowing for the precise labeling and tracking of biomolecules in living systems.

The chloro moiety, particularly in the form of chloroalkanes and chloroacetamides, provides a distinct set of advantages for bioconjugation. Chloroalkanes serve as specific ligands for engineered haloalkane dehalogenase enzymes, known as HaloTags, enabling highly specific and irreversible protein labeling. Chloroacetamides, on the other hand, are effective electrophiles for targeting the thiol groups of cysteine residues, offering a means for site-specific protein modification.

This technical guide provides an in-depth exploration of the applications of azide and chloro moieties in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistries, quantitative comparisons of different methods, detailed experimental protocols, and visual representations of key processes to facilitate the strategic design and execution of their bioconjugation experiments.

Core Chemistries and Applications

Azide-Based Bioconjugation

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with most biological functional groups. Its utility lies in its specific reactivity with phosphines and alkynes.

1. Staudinger Ligation:

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine. This reaction is highly specific and proceeds under mild, physiological conditions without the need for a catalyst. There are two main variations: the traceless and the classic (non-traceless) Staudinger ligation. In the classic version, the phosphine reagent contains an electrophilic trap that results in the incorporation of a phosphine oxide in the final product. The traceless version employs a phosphinothioester that yields an amide bond without any residual atoms from the phosphine reagent.

-

Applications: The Staudinger ligation has been widely used for labeling biomolecules on cell surfaces, synthesizing glycopeptides, and developing microarrays.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC is a highly efficient "click" reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is characterized by its high yields, broad scope, and the formation of no byproducts. The reaction is typically fast and can be performed in aqueous buffers over a wide pH range. A key consideration is the use of a copper(I) catalyst, which can be toxic to living cells. However, the use of copper-chelating ligands can mitigate this toxicity.

-

Applications: CuAAC is extensively used in drug discovery, proteomics, and materials science for applications such as synthesizing antibody-drug conjugates (ADCs) and modifying polymer surfaces.

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst. The release of ring strain drives the reaction forward, forming a stable triazole linkage. SPAAC is completely bioorthogonal and has become a gold standard for in vivo imaging and live-cell labeling.

-

Applications: SPAAC is ideal for applications requiring high biocompatibility, such as in vivo imaging, live-cell labeling, and targeted drug delivery.

Chloro-Moiety-Based Bioconjugation

The chloro group, in the form of chloroalkanes and chloroacetamides, offers specific and robust methods for bioconjugation, particularly for protein labeling and modification.

1. Haloalkane Dehalogenase (HaloTag) Technology:

HaloTag technology is a powerful tool for specific and covalent protein labeling. It is based on a modified bacterial haloalkane dehalogenase (HaloTag) that is genetically fused to a protein of interest. This HaloTag protein forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker. These ligands can be attached to a variety of functional molecules, including fluorescent dyes, affinity tags, or solid surfaces.

-

Applications: HaloTag technology is widely used for cellular imaging, protein tracking, protein-protein and protein-DNA interaction studies, and protein purification.

2. Chloroacetamide-Based Conjugation:

Chloroacetamides are thiol-reactive electrophiles that can be used for the site-specific modification of cysteine residues in proteins. The reaction proceeds via an SN2 mechanism, where the thiol group of cysteine attacks the carbon atom bearing the chlorine, leading to the formation of a stable thioether bond. Chloroacetamides have been shown to exhibit greater specificity for cysteine residues compared to iodoacetamides.

-

Applications: Chloroacetamide-based conjugation is valuable for creating antibody-drug conjugates, introducing biophysical probes at specific protein sites, and studying protein structure and function.

Quantitative Data Summary

The choice of a bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting conjugate. The following tables summarize key quantitative data for the discussed azide and chloro-based bioconjugation methods.

| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reactant Concentrations | Reaction Conditions | Notes |

| Staudinger Ligation | 0.002 - 0.2 | 100 µM - 10 mM | Physiological pH, aqueous buffer, room temp. | Relatively slow kinetics. |

| CuAAC | 10² - 10³ | 1 µM - 1 mM | Aqueous buffer (pH 4-11), room temp. | Requires a copper(I) catalyst and a reducing agent. |

| SPAAC (DBCO) | ~1 | 1 µM - 100 µM | Physiological pH, aqueous buffer, room temp. | Catalyst-free, excellent for live-cell applications. |

| HaloTag Labeling | ~10³ - 10⁵ (pseudo-first-order) | 1 µM - 20 µM (ligand) | Physiological pH, aqueous buffer, 37°C | Highly specific enzymatic reaction. |

| Chloroacetamide (with Cys) | 1 - 10 | 10 µM - 1 mM | pH 7-8.5, aqueous buffer, room temp. | Specific for cysteine residues. |

Table 1: Comparative Kinetic Data for Azide and Chloro-Based Bioconjugation Reactions.

| Conjugation Method | Linkage Formed | Stability | Bioorthogonality | Key Advantages | Key Limitations |

| Staudinger Ligation | Amide bond | Very Stable | Excellent | Catalyst-free, highly specific. | Slow reaction rates. |

| CuAAC | 1,2,3-Triazole | Very Stable | Good | Fast kinetics, high yields. | Copper toxicity in living systems. |

| SPAAC | 1,2,3-Triazole | Very Stable | Excellent | Catalyst-free, highly biocompatible. | Slower than CuAAC, strained alkynes can be bulky. |

| HaloTag Technology | Ester bond | Very Stable (irreversible) | Excellent | Highly specific, versatile ligands. | Requires genetic engineering of the protein. |

| Chloroacetamide | Thioether bond | Very Stable | Moderate | Site-specific for cysteine. | Potential for off-target reactions with other nucleophiles. |

Table 2: Qualitative Comparison of Bioconjugation Chemistries.

Experimental Protocols

This section provides detailed, generalized protocols for key bioconjugation reactions involving azide and chloro moieties. Note: These are starting points and may require optimization for specific biomolecules and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Biomolecule with a terminal alkyne (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

-

Azide-containing molecule (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM stock in water)

-

Sodium ascorbate (1 M stock in water, freshly prepared)

-

PBS (phosphate-buffered saline), pH 7.4

-

DMSO (dimethyl sulfoxide)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with PBS to the desired final volume.

-

Add the azide: Add the azide-containing molecule to the reaction mixture. A 5- to 20-fold molar excess of the azide over the alkyne is typically used. The final DMSO concentration should be kept below 10% (v/v).

-

Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the catalyst: Add the CuSO₄/THPTA premix to the reaction mixture. A final copper concentration of 100-500 µM is common.

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Biomolecule with an azide group (1-10 mg/mL in PBS, pH 7.4)

-

Cyclooctyne-containing molecule (e.g., DBCO-dye) (10 mM stock in DMSO)

-

PBS, pH 7.4

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with PBS to the desired final volume.

-

Add the cyclooctyne: Add the cyclooctyne-containing molecule to the reaction mixture. A 2- to 10-fold molar excess of the cyclooctyne over the azide is typically used. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours, protected from light. Reaction times can vary significantly depending on the specific cyclooctyne used.

-

Purification: Purify the bioconjugate using SEC, dialysis, or affinity chromatography.

Protocol 3: HaloTag Protein Labeling in Live Cells

Materials:

-

Mammalian cells expressing a HaloTag fusion protein

-

Complete cell culture medium

-

HaloTag ligand (e.g., HaloTag-TMR) (1 mM stock in DMSO)

-

Opti-MEM or other serum-free medium

-

PBS

Procedure:

-

Cell Culture: Plate the cells expressing the HaloTag fusion protein in a suitable imaging dish or plate and allow them to adhere overnight.

-

Prepare Labeling Medium: Dilute the HaloTag ligand stock solution in pre-warmed Opti-MEM or complete culture medium to the desired final concentration (typically 1-10 µM).

-

Labeling: Remove the culture medium from the cells and replace it with the labeling medium.

-

Incubate: Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes.

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium or PBS.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows described in this guide.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Signaling Pathway for HaloTag-based Protein Labeling in Live Cells.

Conclusion

The strategic application of azide and chloro moieties has significantly expanded the capabilities of bioconjugation, providing researchers with a robust and versatile toolkit for the precise modification and study of biomolecules. Azide-based "click chemistry" reactions, including the Staudinger ligation, CuAAC, and SPAAC, offer a range of options balancing reaction speed, biocompatibility, and ease of use. Chloro-based methods, exemplified by the highly specific HaloTag technology and targeted chloroacetamide chemistry, provide powerful solutions for protein labeling and functionalization.

The selection of an appropriate bioconjugation strategy is contingent upon the specific research question, the nature of the biomolecule, and the experimental context. By understanding the fundamental principles, quantitative performance, and practical considerations outlined in this guide, researchers can make informed decisions to design and execute successful bioconjugation experiments, ultimately accelerating discoveries in basic science, diagnostics, and therapeutic development.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. glenresearch.com [glenresearch.com]

- 3. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HaloTag® Technology: A Powerful Tool for Protein Labeling and Analysis [promega.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-C6-Cl

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] This bioorthogonal reaction has found widespread use in bioconjugation, drug discovery, and materials science due to its high yields, mild reaction conditions, and selectivity.[3][4] Azido-PEG3-C6-Cl is a heterobifunctional linker featuring a terminal azide for CuAAC, a flexible polyethylene glycol (PEG) spacer, and a reactive chloroalkyl group, making it a valuable tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Key Features of CuAAC Reactions:

-

High Efficiency: CuAAC reactions are known for their high conversion rates, often achieving near-quantitative yields, which simplifies purification.

-

Superior Selectivity: The reaction is highly specific between azide and terminal alkyne functional groups, minimizing off-target reactions with other functional groups present in complex biological molecules.

-

Mild Reaction Conditions: The reaction can be performed in a variety of solvents, including aqueous buffers, over a wide pH range (typically 4-11), and at room temperature.

-

Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the reaction proceeds with high specificity in complex biological environments.

Applications in Drug Development

The modular nature of CuAAC makes it particularly advantageous for the rapid synthesis and optimization of therapeutic candidates.

-

Antibody-Drug Conjugates (ADCs): CuAAC is a favored method for attaching potent cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery to cancer cells. The precise control over conjugation sites offered by click chemistry can lead to more homogeneous ADC populations with improved therapeutic indices.

-

PROTACs: These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. CuAAC facilitates the efficient linking of the target-binding and E3 ligase-binding moieties.

Experimental Protocols

The following protocols provide a general framework for performing a CuAAC reaction with this compound and a terminal alkyne-containing molecule (e.g., a modified protein, peptide, or small molecule). Optimization of reaction conditions may be necessary for specific applications.

Materials and Reagents:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Organic Solvent (e.g., DMSO, DMF) for dissolving hydrophobic molecules

-

Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

Protocol 1: General CuAAC Bioconjugation

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of the accelerating ligand (e.g., THPTA) in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

-

Dissolve this compound and the alkyne-functionalized molecule in a suitable solvent (e.g., reaction buffer, DMSO).

-

-

Catalyst Premix:

-

In a microcentrifuge tube, combine the CuSO₄ stock solution and the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used to protect biomolecules and stabilize the Cu(I) catalyst.

-

Allow the mixture to stand for a few minutes to form the copper-ligand complex.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized molecule and this compound. The molar ratio of the azide to the alkyne should be optimized, but a slight excess of one reagent is often used to drive the reaction to completion.

-

Add the premixed copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

-

Purification:

-

Once the reaction is complete, remove the excess reagents and byproducts. For biomolecules, this is typically achieved through dialysis or size-exclusion chromatography.

-

Protocol 2: Two-Step Conjugation via the Chloroalkyl Group

The chloroalkyl group of this compound can be used for an initial conjugation to a nucleophile (e.g., a thiol on a cysteine residue), followed by the CuAAC reaction.

-

Alkylation Reaction:

-

Dissolve the thiol-containing molecule in a suitable buffer (e.g., HEPES or borate buffer, pH 8.0-8.5).

-

Add this compound in an appropriate molar excess.

-

Incubate the reaction at room temperature or 37°C until the alkylation is complete. Monitor the reaction by LC-MS or other suitable methods.

-

Purify the azide-functionalized molecule to remove excess linker.

-

-

CuAAC Reaction:

-

Follow the general CuAAC bioconjugation protocol (Protocol 1) using the newly formed azide-functionalized molecule and the desired alkyne-containing payload.

-

Quantitative Data Summary

The efficiency of CuAAC reactions is influenced by several factors including the concentration of reactants, catalyst, and ligand, as well as the reaction time and temperature. The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions with PEGylated linkers.

| Parameter | Typical Range | Notes |

| Molar Ratio (Azide:Alkyne) | 1:1 to 5:1 | A slight excess of one component can drive the reaction to completion. |

| Copper(I) Catalyst Conc. | 50 µM - 250 µM | Higher concentrations can increase reaction rates but may also lead to protein aggregation or degradation. |

| Ligand:Copper Ratio | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage. |

| Reducing Agent Conc. | 5-10 times copper conc. | Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state. |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 4 hours | Reaction times are dependent on the specific substrates and concentrations. |

| Expected Yield | > 90% | CuAAC is known for its high efficiency and yields. |

Note: The data presented in this table is representative of typical CuAAC reactions and should be used as a guideline. Optimal conditions for a specific application should be determined experimentally.

Visualizations

Reaction Mechanism and Experimental Workflow

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Typical experimental workflow for bioconjugation using CuAAC.

References

Application Notes and Protocols: Nucleophilic Substitution of Azido-PEG3-C6-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-C6-Cl is a heterobifunctional linker molecule designed for advanced bioconjugation and drug development applications, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This linker possesses two distinct reactive moieties: a terminal azide (N₃) group and a chloro (Cl) group at the end of a six-carbon alkyl chain.[1][2] The azide group is amenable to "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation.[1]

The chloroalkane serves as a reactive site for nucleophilic substitution, enabling the covalent attachment of molecules containing nucleophilic functional groups like amines (-NH₂) or thiols (-SH). The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules. This document provides detailed protocols and technical information regarding the nucleophilic substitution reaction of the chloro group on this compound.

Reaction Mechanism and Kinetics

The nucleophilic substitution of the primary alkyl chloride in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction occurs in a single, concerted step where the incoming nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to the displacement of the chloride leaving group.

The rate of the SN2 reaction is dependent on the concentration of both the this compound substrate and the nucleophile. Therefore, the reaction follows second-order kinetics. The primary nature of the alkyl halide in this compound favors the SN2 pathway due to minimal steric hindrance around the reactive carbon center.

Potential Side Reactions

The primary competing reaction to the desired SN2 substitution is the E2 elimination reaction, which can lead to the formation of an undesired alkene byproduct. This side reaction is more likely to occur with sterically hindered or strongly basic nucleophiles and at elevated temperatures. To favor the SN2 pathway, it is recommended to use non-bulky nucleophiles, a non-nucleophilic base if required, and to maintain moderate reaction temperatures. Polar aprotic solvents such as DMF or DMSO are generally preferred for SN2 reactions.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of the chloro group of this compound with amine and thiol-containing molecules. Optimization may be required for specific substrates.

Protocol 1: Conjugation to an Amine-Containing Molecule

This protocol outlines a general procedure for the conjugation of this compound to a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Analytical tools for reaction monitoring (e.g., LC-MS, TLC, or HPLC)

Procedure:

-

Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous polar aprotic solvent (DMF or DMSO).

-

Add the non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at 50-80°C under an inert atmosphere for 12-24 hours. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, TLC, or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product using an appropriate method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for larger biomolecules.

Protocol 2: Conjugation to a Thiol-Containing Molecule

This protocol provides a general method for conjugating this compound to a molecule containing a thiol (sulfhydryl) group.

Materials:

-

This compound

-

Thiol-containing molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

A mild, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS or TLC)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the thiol-containing molecule (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or DMSO.

-

Add a mild, non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Stir the reaction mixture at room temperature. The reaction may take several hours to proceed to completion.

-

Monitor the reaction progress by LC-MS or TLC.

-

Once the reaction is complete, the product can be purified by an appropriate chromatographic method.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. Please note that these are representative values and actual results may vary depending on the specific nucleophile and reaction conditions.

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

| Parameter | Conjugation with Amines | Conjugation with Thiols |

| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO |

| Base | DIPEA (2-3 eq.) | DIPEA (1.5-2.0 eq.) |

| Temperature | 50-80°C | Room Temperature |

| Reaction Time | 12-24 hours | 4-12 hours |

| Molar Ratio (Linker:Nucleophile) | 1.2 : 1 | 1 : 1.1-1.5 |

Table 2: Expected Outcomes and Analytical Characterization

| Parameter | Expected Result | Analytical Technique |

| Product Formation | Disappearance of starting materials and appearance of the desired product mass. | LC-MS |

| Purity | >95% after purification | HPLC |

| Identity Confirmation | Mass corresponding to the conjugated product. | Mass Spectrometry (e.g., ESI-MS) |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: SN2 reaction mechanism for the nucleophilic substitution of this compound.

Caption: General experimental workflow for the conjugation of this compound.

References

Application Note: Strategies for Attaching E3 Ligase Ligands to Azido-PEG3-C6-Cl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the chemical conjugation of an E3 ligase ligand to the bifunctional linker, Azido-PEG3-C6-Cl. This linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to induce the degradation of specific target proteins. We will detail two primary chemical strategies for this conjugation: the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and a classic nucleophilic substitution. This guide includes step-by-step experimental protocols, data presentation tables for easy comparison, and diagrams to visualize the chemical pathways and experimental workflows.

Introduction to PROTAC Synthesis

PROTACs are heterobifunctional molecules comprising three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker, such as this compound, is not merely a spacer but plays a critical role in the PROTAC's efficacy.[3][4] this compound is a versatile linker featuring two distinct reactive groups:

-

Azide (N₃) Group : Ideal for bioorthogonal "click chemistry" reactions, enabling a highly specific and efficient conjugation with alkyne-modified molecules.[5]

-

Chloroalkane (C₆-Cl) Group : Serves as a specific covalent binding partner for the HaloTag protein, a popular tool for protein labeling and functional studies.

This application note focuses on attaching the E3 ligase ligand to this linker, creating a key intermediate for the final PROTAC assembly.

Chemical Conjugation Strategies

Two primary strategies can be employed to attach an E3 ligase ligand to the this compound linker. The choice depends on the available functional groups on the E3 ligase ligand.

Strategy A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most recommended method due to its high efficiency, specificity, and mild reaction conditions. The reaction, a cornerstone of click chemistry, forms a stable triazole ring by joining the azide group of the linker with a terminal alkyne group previously installed on the E3 ligase ligand.

Figure 1: Logical workflow for the CuAAC conjugation reaction.

Strategy B: Nucleophilic Substitution

This method involves the displacement of the chloride atom from the chloroalkane chain by a nucleophilic group present on the E3 ligase ligand (e.g., a primary amine, thiol, or hydroxyl group). This SN2 reaction typically requires a non-nucleophilic base and anhydrous polar aprotic solvents. While a viable method, it can be less specific than CuAAC and may require more optimization to avoid side reactions.

Data Presentation

Table 1: Comparison of Conjugation Chemistries

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic Substitution (at Chloroalkane) |

| Required Functional Groups | Linker: Azide; E3 Ligand: Terminal Alkyne | Linker: Chloroalkane; E3 Ligand: Amine, Thiol, etc. |

| Reaction Type | [3+2] Cycloaddition | SN2 Reaction |

| Specificity & Selectivity | Very High (Bioorthogonal) | Moderate (Potential for multiple reactive sites) |

| Typical Yield | High (>80%) | Variable (50-80%) |

| Reaction Conditions | Mild (Aq. solvents, Room Temp) | Often requires anhydrous conditions, heating, and base |

| Key Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Non-nucleophilic base (e.g., DIEA), Anhydrous DMF/DMSO |

| Primary Application | Preferred method for complex biomolecule conjugation | General organic synthesis |

Table 2: Bill of Materials for a Typical CuAAC Reaction (1 µmol scale)

| Reagent | Formula/MW | Amount | Molar Eq. | Purpose |

| Alkyne-E3 Ligand | Variable | 1 µmol | 1.0 | Substrate |

| This compound | C₁₂H₂₄ClN₃O₃ / 293.79 g/mol | 0.35 mg (1.2 µmol) | 1.2 | Substrate Linker |

| Copper(II) Sulfate | CuSO₄ | 2.5 µL of 20 mM stock | 0.05 | Catalyst Precursor |

| Sodium Ascorbate | C₆H₇NaO₆ | 25 µL of 100 mM stock | 2.5 | Reducing Agent |

| THPTA Ligand | C₁₈H₃₃N₇O₆ | 5.0 µL of 50 mM stock | 0.25 | Cu(I) Stabilizing Ligand |

| Solvent (e.g., DMSO/t-BuOH/H₂O) | - | 500 µL | - | Reaction Medium |

Experimental Protocols

Protocol 1: Preparation of an Alkyne-Modified E3 Ligase Ligand (Example: Pomalidomide)

Before conjugation, the E3 ligase ligand must be functionalized with an alkyne handle. This is typically achieved by reacting a nucleophilic site on the ligand (e.g., an amine or hydroxyl group) with an alkyne-containing electrophile.

-

Materials : Pomalidomide, 4-pentynoic acid, HATU (coupling agent), DIPEA (base), Anhydrous DMF.

-

Procedure :

-

Dissolve pomalidomide (1 eq.) and 4-pentynoic acid (1.2 eq.) in anhydrous DMF.

-

Add HATU (1.3 eq.) and DIPEA (3 eq.) to the solution.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours.

-

Monitor reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (alkyne-pomalidomide) via flash column chromatography to yield the desired compound.

-

Confirm structure and purity via ¹H NMR and HRMS.

-

Protocol 2: CuAAC Conjugation of Alkyne-Ligand to this compound

This protocol details the core conjugation step.

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of the alkyne-modified E3 ligase ligand in DMSO.

-

Prepare a 12 mM stock solution of this compound in DMSO.

-

Prepare fresh stock solutions: 20 mM Copper(II) Sulfate in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water.

-

-

Reaction Setup (1 µmol scale) :

-

In a microcentrifuge tube, add 100 µL of the 10 mM alkyne-E3 ligand stock solution (1 µmol, 1.0 eq.).

-

Add 100 µL of the 12 mM this compound stock solution (1.2 µmol, 1.2 eq.).

-

Add 272.5 µL of the reaction buffer (e.g., a 1:1:1 mixture of DMSO, t-butanol, and water).

-

Prepare the catalyst premix: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this to the reaction tube.

-

Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate.

-

-

Reaction and Monitoring :

-

Vortex the tube gently to mix.

-

Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive substrates, the reaction can be performed at 4°C overnight.

-

Monitor the reaction progress using LC-MS, observing the consumption of starting materials and the appearance of the desired product mass.

-

-

Purification :

-

Once the reaction is complete, dilute the mixture with 1 mL of a water/acetonitrile solution (95:5).

-

Purify the final conjugate using reverse-phase preparative HPLC.

-

Lyophilize the collected fractions containing the pure product to obtain a solid powder.

-

Protocol 3: Characterization of the Final Conjugate

It is crucial to confirm the identity and purity of the final E3 Ligand-Azido-PEG3-C6-Cl conjugate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

-

Inject a small sample to confirm the correct molecular weight of the final product. The expected mass will be the sum of the alkyne-ligand and the this compound, minus N₂ (which is formally lost and replaced by the triazole linkage atoms, resulting in no net mass change from the sum of reactants).

-

-

Nuclear Magnetic Resonance (NMR) :

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure. The formation of the triazole ring will result in a characteristic new proton signal in the aromatic region (typically δ 7.5-8.5 ppm). The disappearance of the alkyne proton signal should also be confirmed.

-

Visualized Workflows and Schemes

Figure 2: Detailed experimental workflow for conjugation.

Figure 3: Simplified chemical reaction scheme for CuAAC.

References

Application Notes and Protocols for Click Chemistry with PEGylated Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Click chemistry has emerged as a powerful tool in bioconjugation and drug development, offering high efficiency, specificity, and biocompatibility.[1][2] The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation time while reducing immunogenicity.[2][3] This document provides detailed application notes and protocols for two major types of click chemistry used for PEGylation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These techniques are instrumental in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Overview of Click Chemistry for PEGylation

Click chemistry reactions are characterized by their high yields, simple reaction conditions, and the formation of a stable triazole linkage. The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biomolecules involved.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide. It is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. The absence of a cytotoxic catalyst makes SPAAC ideal for conjugations in living systems and with sensitive biological molecules.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for conjugating an azide-modified biomolecule with an alkyne-functionalized PEG linker.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Alkyne-PEG linker (e.g., Propargyl-PEG7-acid)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 50-100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.

-

Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker.

Protocol:

-

Preparation of Reactants:

-

Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Dissolve the Alkyne-PEG linker in an appropriate solvent (e.g., DMSO, water) to create a stock solution (e.g., 10 mM).

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-modified biomolecule and the Alkyne-PEG linker. A molar excess of the PEG linker (e.g., 5-20 fold) is typically used.

-

In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule.

-

Add the copper/ligand complex to the biomolecule/linker mixture. The final concentration of copper is typically in the range of 50-250 µM.

-